(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine
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Overview
Description
(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine is a complex organic compound characterized by its unique structure, which includes a brominated benzofuran and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine typically involves multiple steps, starting with the preparation of the brominated benzofuran and methylfuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include brominating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism by which (2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[1-(5-Methyl-2-furyl)ethylidene]hydrazinecarboxamide
- Bis(5-methylfuran-2-yl)methane
Uniqueness
Compared to similar compounds, (2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine stands out due to its brominated benzofuran moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H16BrNO3 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
(NZ)-N-[4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H16BrNO3/c1-10(19-20)3-6-16-17(15-7-4-11(2)21-15)13-9-12(18)5-8-14(13)22-16/h4-5,7-9,20H,3,6H2,1-2H3/b19-10- |
InChI Key |
VULOURFNUUQXKY-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Br)CC/C(=N\O)/C |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Br)CCC(=NO)C |
Origin of Product |
United States |
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